molecular formula C10H21N B8403541 N,N-dimethyloct-7-en-1-amine

N,N-dimethyloct-7-en-1-amine

Cat. No.: B8403541
M. Wt: 155.28 g/mol
InChI Key: KWHNJSMJWDZDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyloct-7-en-1-amine: is an organic compound with the molecular formula C10H21N It is a tertiary amine featuring a dimethylamino group attached to a seven-carbon chain with a terminal double bond

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N-dimethyloct-7-en-1-amine typically involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyloct-7-en-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyloct-7-en-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a versatile synthon for creating complex molecular structures .

Biology: In biological research, this compound is used to study the interactions of amines with biological molecules. It can be used as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores.

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which N,N-dimethyloct-7-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyloct-7-en-1-amine is unique due to its terminal double bond, which provides additional reactivity compared to other dimethylamines. This structural feature allows for more diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,N-dimethyloct-7-en-1-amine

InChI

InChI=1S/C10H21N/c1-4-5-6-7-8-9-10-11(2)3/h4H,1,5-10H2,2-3H3

InChI Key

KWHNJSMJWDZDKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

HOSiPcOSi(CH3)2(CH2)8N(CH3)2 Compound XXII A solution of CH2═CH(CH2)6Br, (CH3)2NNH2 and ether was stirred, the reaction mixture was worked up with HCl, NaNO3, and NaOH, and the resulting CH2═CH(CH2)6N(CH3)2 was isolated and distilled. A solution of this compound, (CH3)2SiHCl, CHCl3, H2PtCl6xH2O and isopropanol was warmed and the CH3OSi(CH3)2(CH2)8N(CH3)2—HCl formed was isolated. Next, a suspension of this intermediate, CH3SiPcOH and pyridine was partially distilled, and the CH3SiPcOSi(CH3)2(CH2)8N(CH3)2 obtained was isolated and recrystallized. Finally, a solution of this compound and CH2Cl2 was irradiated with light and the product was isolated, chromatographed, and recrystallized: MS-HRFAB exact mass, m/z: calculated for C44H45N9O2Si2 (M+H)+, 788.3313; found, 788.3300, 788.3290.
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